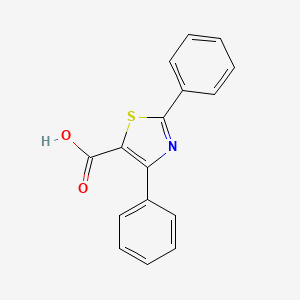

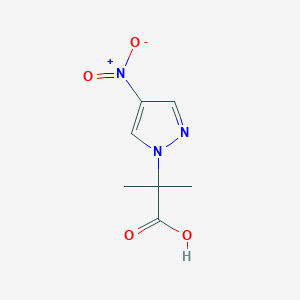

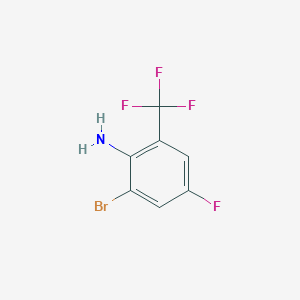

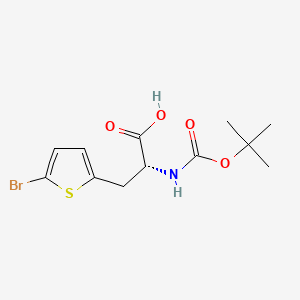

(R)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid (or BTPA) is a type of organic compound that is commonly used in scientific research. It is a derivative of propanoic acid, containing a bromothiophen-2-yl group attached to the carboxyl group of the acid. BTPA is widely used in laboratory experiments due to its high reactivity and stability, as well as its ability to form complex molecules. This compound has a wide range of applications in scientific research, from biochemistry to drug development.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis and Neuroexcitant Analogues : This compound has been used in the enantioselective synthesis of neuroexcitant analogues, such as 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), which is an analogue of the neuroexcitant 2-amino-3-(3-hydroxy-5-methyl-4-yl) propanoic acid (AMPA) (Pajouhesh et al., 2000).

Key Intermediate in Vitamin Synthesis : It serves as a key intermediate in the synthesis of natural products like Biotin, a water-soluble vitamin crucial in the metabolic cycle for the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Asymmetric Hydrogenation in Pharmacophore Preparation : This compound has been synthesized via asymmetric hydrogenation of enamine ester using chiral ferrocenyl ligands, facilitating the preparation of pharmacophores (Kubryk & Hansen, 2006).

Synthesis of β-Amino Acids : It has been used in the asymmetric synthesis of β2-amino acids, which are valuable in creating highly enantioenriched amino acids (Reyes-Rangel et al., 2008).

Fluorescence and Spectroscopic Properties : Research has been conducted on the fluorescence and spectroscopic properties of derivatives of this compound (Memeo et al., 2014).

Crystal and Molecular Structure Analysis : The compound has also been analyzed for its molecular and crystal structure, providing insights into the conformation-stabilizing function of weak intermolecular bonding (Kozioł et al., 2001).

Development of Bioorganometallics : The compound has been involved in the development of bioorganometallic analogues of antibiotics, highlighting its role in medicinal chemistry (Patra et al., 2012).

Antimicrobial Activity : It has been used in the synthesis of compounds evaluated for their antimicrobial activities, demonstrating its potential in developing new antimicrobial agents (Pund et al., 2020).

Synthesis of Fluorescent Amino Acids : The compound has been utilized in the synthesis of fluorescent amino acids, contributing to advancements in biochemical imaging and diagnostics (Maity et al., 2015).

Propiedades

IUPAC Name |

(2R)-3-(5-bromothiophen-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO4S/c1-12(2,3)18-11(17)14-8(10(15)16)6-7-4-5-9(13)19-7/h4-5,8H,6H2,1-3H3,(H,14,17)(H,15,16)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNNFRCLMQFXBA-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(S1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(S1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-5-[(2,6-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276707.png)